Catramilast
Overview
Description
Catramilast is a small molecule drug with the molecular formula C17H22N2O3 . It is known for its role as a phosphodiesterase 4 inhibitor, which makes it significant in the treatment of various immune system diseases, congenital disorders, and skin and musculoskeletal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Catramilast involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core imidazolone structure: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropylmethoxy and methoxyphenyl groups: These groups are introduced via substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: These include crystallization, filtration, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Catramilast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Catramilast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of phosphodiesterase inhibition and enzyme kinetics.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Catramilast exerts its effects by inhibiting the enzyme phosphodiesterase 4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate levels, which in turn modulates various cellular processes. The molecular targets and pathways involved include:
Phosphodiesterase 4: The primary target of this compound.
Cyclic adenosine monophosphate signaling pathway: This pathway is crucial for regulating inflammation and immune responses.
Comparison with Similar Compounds
Catramilast is unique among phosphodiesterase 4 inhibitors due to its specific chemical structure and pharmacological properties. Similar compounds include:
Apremilast: Another phosphodiesterase 4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.
Compared to these compounds, this compound has distinct structural features that contribute to its unique pharmacological profile.
Properties
IUPAC Name |
3-[(2S)-2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1H-imidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(10-19-8-7-18-17(19)20)14-5-6-15(21-2)16(9-14)22-11-13-3-4-13/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,20)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBYRQONKZKIIY-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171460 | |
Record name | Catramilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183659-72-5 | |
Record name | Catramilast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183659725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Catramilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CATRAMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ4XA556B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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